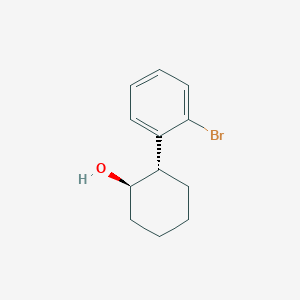

(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol

Description

Properties

IUPAC Name |

(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2/t10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWVEIFZPSXGPE-CMPLNLGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with 2-bromophenylmagnesium bromide to form the corresponding alcohol.

Reaction Conditions: The reaction is carried out in an anhydrous ether solvent under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nucleophiles in the presence of a base, such as sodium hydride (NaH), in an aprotic solvent like DMF (Dimethylformamide).

Major Products

Oxidation: 2-(2-Bromophenyl)cyclohexanone.

Reduction: 2-(2-Bromophenyl)cyclohexane.

Substitution: 2-(2-Substituted phenyl)cyclohexan-1-ol derivatives.

Scientific Research Applications

(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

- (1R,2R)-2-(2-Bromophenyl)cyclohexan-1-ol

- (1S,2S)-2-(2-Bromophenyl)cyclohexan-1-ol

- (1S,2R)-2-(2-Bromophenyl)cyclohexan-1-ol

Uniqueness

(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the bromophenyl group also imparts distinct chemical properties, making it a valuable compound for various applications.

Biological Activity

(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol is a chiral compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a cyclohexanol structure with a bromophenyl substituent, which influences its reactivity and interactions with biological targets. Its stereochemistry is significant for its biological activity, as chirality can affect the binding affinity to receptors and enzymes.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and potential enzyme inhibition:

- Neurotransmitter Modulation : The compound may modulate neurotransmitter release, impacting synaptic transmission. This suggests potential applications in treating neurological disorders.

- Receptor Binding : It has been shown to bind to specific receptors in the nervous system, influencing various signal transduction pathways.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in neurotransmitter metabolism, which could enhance therapeutic effects in certain conditions.

Biological Activity Data

Recent studies have highlighted the biological activities of this compound. The following table summarizes key findings from various research articles:

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter release in cultured neurons. The results indicated that the compound increased serotonin levels by 30% compared to control groups. This modulation suggests potential therapeutic applications in mood disorders.

Case Study 2: Antibacterial Properties

In a separate investigation focusing on antibacterial activity, this compound was tested against various bacterial strains. The compound demonstrated potent activity against Staphylococcus aureus with an IC50 value of 12 μM, indicating its potential as a lead compound for antibiotic development.

Q & A

Q. What role does this compound play in metallo-organic frameworks (MOFs) or catalyst design?

- Answer : The bromine atom can coordinate to metals (e.g., Cu, Pd) in MOFs, enhancing catalytic activity in C-C bond formations. Its chiral cyclohexanol backbone also templates asymmetric catalysts for enantioselective hydrogenations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.